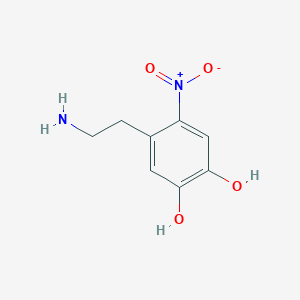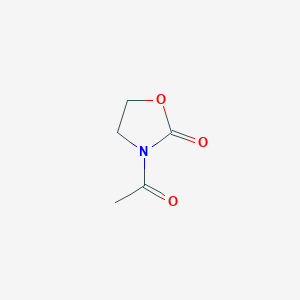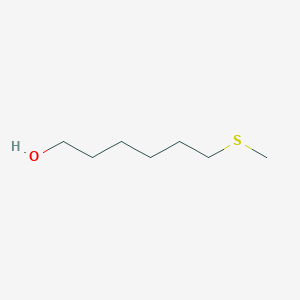
1-Hexanol, 6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 6-(methylthio)- is a chemical compound that belongs to the family of alcohols. It is also known as 6-methylthio-1-hexanol or MT6OH. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-(methylthio)- is not yet fully understood. However, research has suggested that it may work by disrupting the cell membranes of bacteria and insects, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-Hexanol, 6-(methylthio)- may have biochemical and physiological effects on living organisms. For example, it has been shown to affect the metabolism of certain bacteria and insects, leading to their death. Additionally, it has been found to have a mild toxic effect on human cells, although further research is needed to fully understand the potential health effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Hexanol, 6-(methylthio)- in laboratory experiments is its antimicrobial and insecticidal properties, which make it a useful tool for studying the effects of these types of compounds on living organisms. However, its mild toxicity to human cells may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 1-Hexanol, 6-(methylthio)-. One area of interest is its potential use as an insecticide, with further studies needed to determine its effectiveness against a wider range of insect species. Additionally, research could focus on the development of new methods for synthesizing this compound, as well as its potential applications in the food industry as a natural antimicrobial agent. Finally, further studies are needed to fully understand the potential health effects of this compound on humans and other living organisms.
Synthesis Methods
The synthesis of 1-Hexanol, 6-(methylthio)- can be achieved through the reaction of 6-methylthio-1-hexene with water in the presence of a catalyst. This reaction results in the formation of 1-Hexanol, 6-(methylthio)- and is commonly used in the laboratory to produce this compound.
Scientific Research Applications
1-Hexanol, 6-(methylthio)- has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for use in the food industry to prevent the growth of harmful bacteria. Additionally, it has been shown to have potential as an insecticide, with studies demonstrating its effectiveness against a variety of insect species.
properties
CAS RN |
98433-41-1 |
|---|---|
Product Name |
1-Hexanol, 6-(methylthio)- |
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
6-methylsulfanylhexan-1-ol |
InChI |
InChI=1S/C7H16OS/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
QOBFSKOEYUPRCG-UHFFFAOYSA-N |
SMILES |
CSCCCCCCO |
Canonical SMILES |
CSCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




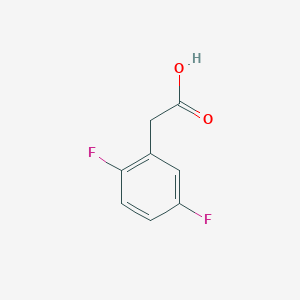
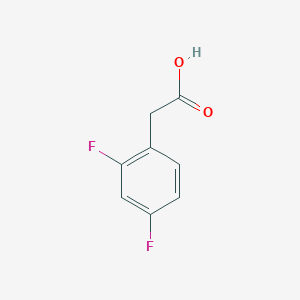
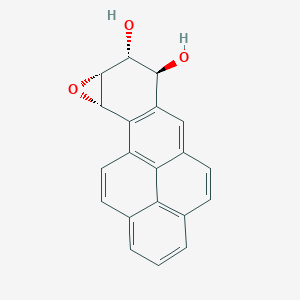
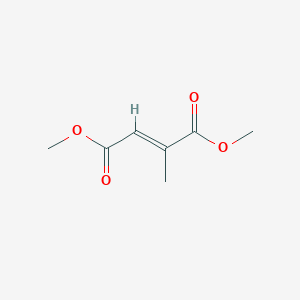
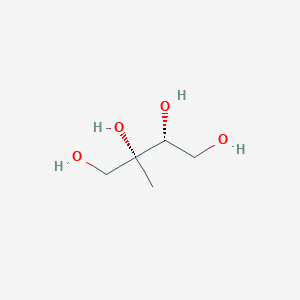
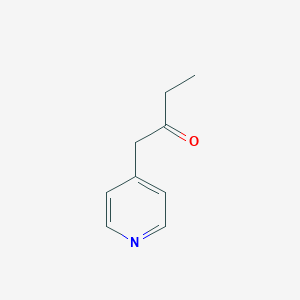
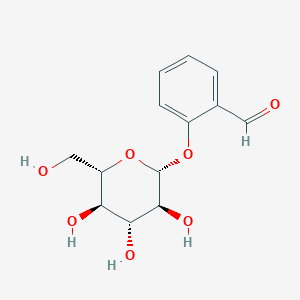
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
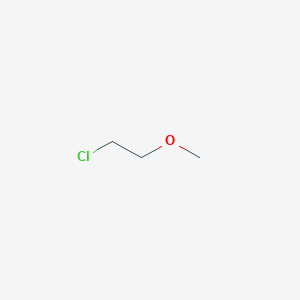
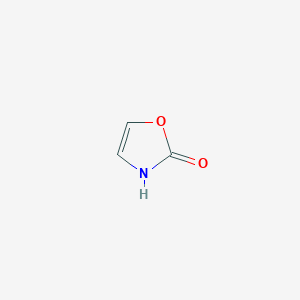
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
